molecular formula C11H9BrN2O2 B1276837 5-Bromo-2-(4-methoxyphenoxy)pyrimidine CAS No. 69033-87-0

5-Bromo-2-(4-methoxyphenoxy)pyrimidine

Cat. No. B1276837
CAS RN: 69033-87-0
M. Wt: 281.1 g/mol
InChI Key: DVQJWLTUHCUAAF-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-methoxyphenoxy)pyrimidine is a brominated pyrimidine derivative that is of interest due to its potential applications in pharmaceuticals and as an intermediate in organic synthesis. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, 5-substituted-2,4-diaminopyrimidines can be prepared by C5-alkylation or cyclization, followed by alkylation with specific reagents to afford regioisomers, which are then separated and converted to free phosphonic acids . Another method involves the use of 4-bromomethyl-7-methoxycoumarin for derivatization of pyrimidine compounds, which is a step towards developing sensitive analytical methods for these substances . Additionally, the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine, an important intermediate, has been optimized through a three-step process starting from commercially available methyl 2-(4-bromophenyl) acetate .

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR, FT-RAMAN, NMR, and UV-Vis are employed to investigate the molecular structure of pyrimidine derivatives. For example, the molecular geometry, vibrational wavenumbers, and electronic properties of 5-bromo-2-hydroxy pyrimidine were evaluated using density functional theory (DFT) and spectroscopic methods . Similarly, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was characterized by spectroscopic methods and single crystal X-ray diffraction, with further analysis of intermolecular contacts using Hirshfeld surfaces .

Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions that are crucial for their functionalization and application. For instance, the reaction of 2,4-diamino-6-[[(diisopropoxyphosphoryl)methoxy]ethoxy]pyrimidine with elemental bromine leads to the formation of 5-bromo derivatives . Novel 5-bromopyrimidine derivatives have been synthesized using palladium-catalyzed Suzuki-coupling reactions, demonstrating the versatility of pyrimidine chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The electronic properties, such as the band gap energy of HOMO and LUMO, indicate charge transfer within the molecule . Non-linear optical properties, molecular electrostatic potential, and Fukui function analyses provide insights into the reactivity and interaction potential of these compounds . Additionally, the thermodynamic properties at different temperatures have been calculated to understand their stability and reactivity under various conditions .

Scientific Research Applications

General Use of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine

5-Bromo-2-(4-methoxyphenoxy)pyrimidine is a chemical compound with the molecular formula C11H9BrN2O2 and a molecular weight of 281.11 . It is used for proteomics research .

Application in On-Surface Synthesis

  • Summary of the Application : The compound has been used in coordination reactions for on-surface synthesis .
  • Methods of Application or Experimental Procedures : The synthesis of a related compound, 5-(2-(4-bromophenyl)ethynyl)pyrimidine, was carried out under nitrogen or argon with dry solvent, distilled under anhydrous conditions . The reaction involved 5-bromopyrimidine and 1-bromo-4-ethynylbenzene . The synthesis was performed using a CEM Discover 300 W multimode microwave, in 35 mL vessels, at constant power .
  • Results or Outcomes : The specific results or outcomes of this application were not detailed in the source .

Safety And Hazards

While specific safety and hazard information for 5-Bromo-2-(4-methoxyphenoxy)pyrimidine is not provided in the sources, it’s generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar chemical compounds .

Future Directions

The future directions for research on 5-Bromo-2-(4-methoxyphenoxy)pyrimidine could involve further exploration of its potential applications in medicinal chemistry, particularly in the synthesis of novel potent dual endothelin receptor antagonists . Additionally, more studies could be conducted to fully understand its chemical reactivity and potential biological activities .

properties

IUPAC Name

5-bromo-2-(4-methoxyphenoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-15-9-2-4-10(5-3-9)16-11-13-6-8(12)7-14-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQJWLTUHCUAAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70404076
Record name 5-bromo-2-(4-methoxyphenoxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(4-methoxyphenoxy)pyrimidine

CAS RN

69033-87-0
Record name 5-bromo-2-(4-methoxyphenoxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Bromo-2-chloropyrimidine (3.0 g), p-methoxyphenol (2.5 g), methyl ethyl ketone (50 ml--dried over anhydrous potassium carbonate) and anhydrous potassium carbonate (2.5 g) were heated under reflux with stirring for 6 hours. The solvent was evaporated under reduced pressure, the residue treated with water and the precipitated compound collected by filtration. The product was treated with 5% sodium hydroxide aqueous solution and the mixture stirred for approximately 30 minutes. The solid was collected by filtration, washed with water and recrystallised from methanol/water to give the title compound (3.4 g), m.p. 92° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Bardhan, S Wacharasindhu, ZK Wan… - Organic …, 2009 - ACS Publications
The oxidative palladium-catalyzed cross-coupling of pyrimidines containing pyridotriazol-1-yloxy (OPt) as either a urea or an amide functional group with arylboronic acids in the …
Number of citations: 16 pubs.acs.org
S Bardhan, K Tabei, ZK Wan, TS Mansour - Tetrahedron Letters, 2009 - Elsevier
Pyridotriazol-1-yloxypyrimidine 3 reacts with arylboronic acids under palladium-free, Cs 2 CO 3 , (0.8%) H 2 O 2 , and DME conditions to produce heteroaryl ethers 4–16 in good yields …
Number of citations: 3 www.sciencedirect.com

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